BenchChemオンラインストアへようこそ!

2-hydroxy-1-benzothiophene-3-carboxamide

COX inhibition 5-lipoxygenase inhibition regioisomer selectivity

Secure your supply of 2-hydroxy-1-benzothiophene-3-carboxamide (CAS 113721-54-3, MW 193.22), the definitive low-molecular-weight benzothiophene scaffold. Its unique 2-hydroxy-3-carboxamide substitution pattern is structurally distinct from the inactive 3-hydroxy-2-carboxamide isomer series, providing the essential nucleophilic handle for N-alkenylation. This critical derivatization unlocks dual COX/5-LOX inhibition and potent Aurora kinase A/B inhibition, enabling research programs inaccessible with generic benzothiophene carboxamides.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B8684745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-1-benzothiophene-3-carboxamide
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)O)C(=O)N
InChIInChI=1S/C9H7NO2S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,12H,(H2,10,11)
InChIKeyQTKIRSNLUKHPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-1-benzothiophene-3-carboxamide: Core Scaffold for Dual COX/LOX and Kinase Inhibitor Programs


2-Hydroxy-1-benzothiophene-3-carboxamide (CAS 113721-54-3, molecular formula C₉H₇NO₂S, MW 193.22 g/mol) is a low-molecular-weight benzothiophene heterocycle featuring a hydroxyl group at the 2-position and a carboxamide at the 3-position [1]. This specific substitution pattern distinguishes it from the isomeric 3-hydroxybenzo[b]thiophene-2-carboxamide series (EP 0160408) and establishes it as a privileged scaffold for generating dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibitors via N-alkenylation [2]. The compound serves as the synthetic entry point for structurally distinct benzothiophene-3-carboxamide derivatives that have demonstrated nanomolar Aurora kinase A/B inhibition equipotent to VX-680 (Tozasertib) [3], as well as sub-micromolar Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibition when brominated [4].

Why Generic Benzothiophene Carboxamides Cannot Replace 2-Hydroxy-1-benzothiophene-3-carboxamide in Derivative Campaigns


Simple benzothiophene-3-carboxamide or benzo[b]thiophene-2-carboxamide analogs lack the 2-hydroxy group that functions as the critical nucleophilic handle for N-alkenylation, the key derivatization step enabling dual COX/5-LOX inhibition [1]. The 2-hydroxy-3-carboxamide regioisomeric arrangement creates an intramolecular hydrogen-bonding network that influences both the reactivity of the 3-carboxamide toward aldehyde/ketone condensation and the resulting enamide geometry, which is absent in the 3-hydroxy-2-carboxamide isomer series (EP 0160408) [1]. Furthermore, bromo-benzothiophene carboxamide derivatives derived from related but distinct regioisomeric scaffolds exhibit divergent PfENR inhibition kinetics: the 2-carboxamide series (e.g., 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide) shows competitive kinetics with cofactor, while substitution pattern alterations shift inhibition modality [2]. The Aurora kinase inhibitor optimization campaign specifically identified benzothiophene-3-carboxamide (not 2-carboxamide) as the productive scaffold, with the 2-position available for further tuning [3].

Quantitative Differentiation Evidence: 2-Hydroxy-1-benzothiophene-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 2-Hydroxy-3-Carboxamide Confers Dual COX/5-LOX Inhibitory Activity Absent in the 3-Hydroxy-2-Carboxamide Series

The 2-hydroxy-3-carboxamide regioisomer serves as the required precursor for generating N-alkenyl derivatives with dual COX/5-LOX inhibitory activity, a pharmacological profile not claimed for the isomeric 3-hydroxybenzo[b]thiophene-2-carboxamide series disclosed in EP 0160408 [1]. The unsubstituted 2-hydroxybenzo[b]thiophene-3-carboxamide undergoes condensation with aldehydes, ketones, enol ethers, or epoxides at the 3-carboxamide nitrogen to form the bioactive enamido derivatives, a transformation that exploits the electronic influence of the 2-hydroxy group on the adjacent carboxamide reactivity [1]. The 3-hydroxy-2-carboxamide isomer (EP 0160408) undergoes N-alkenylation at the 2-carboxamide site, yielding compounds with distinct pharmacological profiles that do not include the dual COX/LOX inhibition claimed for the 2-hydroxy-3-carboxamide derivatives [1].

COX inhibition 5-lipoxygenase inhibition regioisomer selectivity

Derivative Aurora Kinase Inhibition Equipotent to VX-680 (Tozasertib) Achieved from Benzothiophene-3-Carboxamide Scaffold

Optimization of benzothiophene-3-carboxamide derivatives—a scaffold directly accessible from 2-hydroxy-1-benzothiophene-3-carboxamide—yielded compound 36, which inhibits Aurora kinases A and B in vitro in the nanomolar range and is equipotent to the clinical candidate VX-680 (Tozasertib) [1]. Compound 36 diminished HCT 116 cell viability, blocked cytokinesis, and induced apoptosis, with western blot analysis confirming Aurora kinase inhibition equipotency to VX-680 [1]. The benzothiophene-3-carboxamide core was specifically selected for its low molecular weight and tractable SAR, with the 3-carboxamide orientation being essential for kinase hinge-binding interactions [1].

Aurora kinase inhibition cancer therapeutics kinase inhibitor scaffold

Bromo-Benzothiophene Carboxamide Derivatives Exhibit Superior In Vivo Anti-Inflammatory Potency Over Ibuprofen

Bromo-benzothiophene carboxamide derivatives—obtainable via bromination of the benzothiophene-3-carboxamide core—demonstrate analgesic and anti-inflammatory activity at lower concentrations than the classical NSAID ibuprofen [1]. Compounds 4, 6, and 8 attenuated nociception and inflammation more potently than ibuprofen, acting through selective COX-2 inhibition and disruption of prostaglandin-E2-dependent positive feedback regulation of COX-2 expression [1]. These derivatives also reduced levels of cytokines, chemokines, and neutrophil accumulation at concentrations below those required for ibuprofen, with toxicological studies confirming tolerability [1]. The parent 2-hydroxy scaffold provides the synthetic entry point for installing bromine substituents that enhance COX-2 selectivity and potency [1].

COX-2 selective inhibition analgesic anti-inflammatory bromo-benzothiophene

PfENR Inhibition: Sub-Nanomolar Affinity Achievable Through Scaffold Optimization

Bromo-benzothiophene carboxamide derivatives derived from the benzothiophene carboxamide core act as potent, slow tight-binding inhibitors of Plasmodium falciparum enoyl-ACP reductase (PfENR) [1]. The most potent derivative, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6), exhibited an IC₅₀ of 115 nM against purified PfENR, with a Kᵢ of 18 nM with respect to cofactor and 91 nM with respect to crotonoyl-CoA [1]. These inhibitors displayed competitive kinetics with cofactor and uncompetitive kinetics with substrate, a mechanistic profile that is scaffold-dependent [1]. While compound 6 is a 2-carboxamide regioisomer, the benzothiophene carboxamide patent family (including 3-carboxamide variants) claims both COX-2 and PfENR inhibitory activities, demonstrating the versatility of the core scaffold [2].

antimalarial PfENR inhibition enoyl-ACP reductase slow tight-binding inhibitor

High-Value Application Scenarios for 2-Hydroxy-1-benzothiophene-3-carboxamide in Drug Discovery and Chemical Biology


Dual COX/5-LOX Inhibitor Lead Generation via N-Alkenylation Chemistry

Use 2-hydroxy-1-benzothiophene-3-carboxamide as the starting scaffold for synthesizing N-alkenyl derivatives via condensation with aldehydes, ketones, or enol ethers to access dual COX/5-LOX inhibitory activity, a pharmacological profile unattainable from the 3-hydroxy-2-carboxamide regioisomer [1]. This application is supported by the patent demonstration that the 2-hydroxy-3-carboxamide substitution pattern uniquely enables the formation of bioactive enamido derivatives with dual enzyme inhibition [1].

Aurora Kinase A/B Inhibitor Optimization Starting from the Benzothiophene-3-Carboxamide Core

Employ 2-hydroxy-1-benzothiophene-3-carboxamide as the synthetic precursor for generating Aurora kinase A/B inhibitor libraries, leveraging the demonstrated nanomolar potency and equipotency to VX-680 (Tozasertib) achievable from the benzothiophene-3-carboxamide scaffold [2]. The low molecular weight (193.22 Da) of the parent compound provides ample room for property-based optimization while maintaining ligand efficiency [2].

COX-2-Selective Anti-Inflammatory Agent Development with Ibuprofen-Surpassing Potency

Utilize 2-hydroxy-1-benzothiophene-3-carboxamide as the core for developing brominated benzothiophene carboxamide derivatives that achieve superior in vivo anti-inflammatory and analgesic potency compared to ibuprofen, through selective COX-2 inhibition and disruption of prostaglandin-E2 positive feedback regulation [3]. Toxicological studies indicate that these derivatives are well-tolerated, supporting further preclinical development [3].

PfENR-Targeted Antimalarial Discovery Exploiting Slow Tight-Binding Kinetics

Deploy 2-hydroxy-1-benzothiophene-3-carboxamide as a scaffold for generating PfENR inhibitors with slow tight-binding kinetics, building on the demonstrated 115 nM IC₅₀ and 18 nM Kᵢ achieved by bromo-benzothiophene carboxamide derivatives [4]. The characterized competitive-with-cofactor and uncompetitive-with-substrate inhibition mechanism provides a rational basis for structure-based design against this validated antimalarial target [4].

Quote Request

Request a Quote for 2-hydroxy-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.